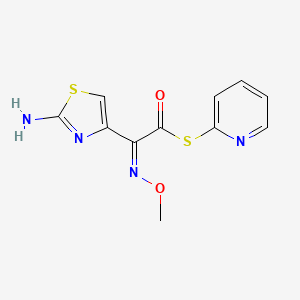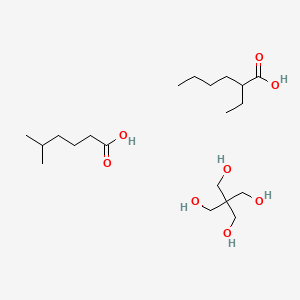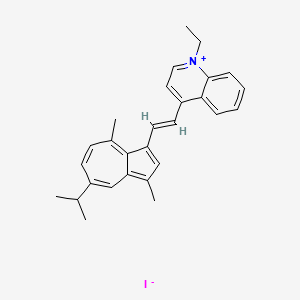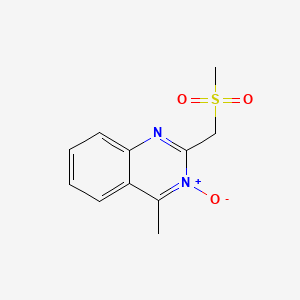
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y a menudo se utilizan como andamios en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido típicamente implica los siguientes pasos:
Formación del núcleo de quinazolina: El núcleo de quinazolina se puede sintetizar mediante la ciclización de precursores adecuados, como derivados del ácido antranílico y aminas, en condiciones ácidas o básicas.
Introducción del grupo metilsulfonil: El grupo metilsulfonil se puede introducir mediante reacciones de sulfonilación utilizando reactivos como el cloruro de metilsulfonilo en presencia de una base como la trietilamina.
Oxidación: El paso final implica la oxidación del derivado de quinazolina para formar el 3-óxido. Esto se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, sería crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían utilizarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede conducir a la formación de derivados más oxidados.
Reducción: Las reacciones de reducción pueden convertir el 3-óxido de nuevo a la quinazolina madre.
Sustitución: El grupo metilsulfonil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles y alcoholes.
Principales Productos Formados
Oxidación: Derivados de quinazolina más oxidados.
Reducción: Compuesto de quinazolina madre.
Sustitución: Derivados de quinazolina con varios grupos funcionales que reemplazan al grupo metilsulfonil.
Aplicaciones Científicas De Investigación
El 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Explorado como un andamio para el desarrollo de nuevos agentes terapéuticos dirigidos a diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir las enzimas ciclooxigenasas, reduciendo la inflamación. Las vías y los objetivos moleculares exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina: Carece del grupo 3-óxido.
2-((Metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido: Carece del grupo metil en la posición 4.
4-Metil-2,3-dihidroquinazolina 3-óxido: Carece del grupo metilsulfonil.
Singularidad
El 4-Metil-2-((metilsulfonil)metil)-2,3-dihidroquinazolina 3-óxido es único debido a la presencia tanto del grupo metilsulfonil como del grupo 3-óxido. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
6965-87-3 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
4-methyl-2-(methylsulfonylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2O3S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-17(2,15)16/h3-6H,7H2,1-2H3 |
Clave InChI |
HWLMOWBQFZLOJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






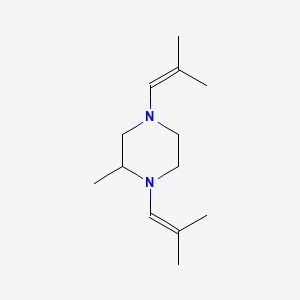

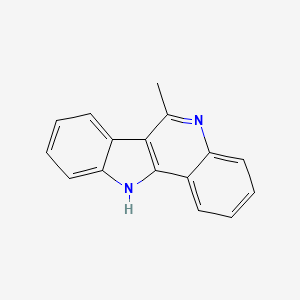
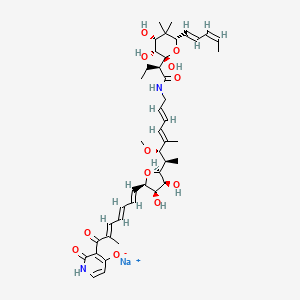
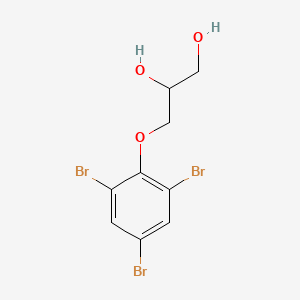

![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
